Diethylumbelliferyl phosphate

Steroidogenesis Cholesterol Metabolism Enzyme Inhibition

Diethylumbelliferyl phosphate (DEUP, CAS 897-83-6), also known as diethyl 4-methylumbelliferyl phosphate, is an organophosphate compound that functions both as a selective, potent inhibitor of cholesterol esterase (IC₅₀ = 11.6 μM) and as a fluorogenic substrate for phosphatases and carboxylesterases. Upon enzymatic hydrolysis, DEUP releases the highly fluorescent product 4-methylumbelliferone (4-MU), enabling sensitive detection via fluorescence spectroscopy.

Molecular Formula C14H17O6P
Molecular Weight 312.25 g/mol
CAS No. 897-83-6
Cat. No. B1607321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethylumbelliferyl phosphate
CAS897-83-6
Molecular FormulaC14H17O6P
Molecular Weight312.25 g/mol
Structural Identifiers
SMILESCCOP(=O)(OCC)OC1=CC2=C(C=C1)C(=CC(=O)O2)C
InChIInChI=1S/C14H17O6P/c1-4-17-21(16,18-5-2)20-11-6-7-12-10(3)8-14(15)19-13(12)9-11/h6-9H,4-5H2,1-3H3
InChIKeyGHGRYKAFUNNHBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Diethylumbelliferyl Phosphate (DEUP, CAS 897-83-6): A Dual-Function Organophosphate Probe for Cholesterol Esterase and Phosphatase Research


Diethylumbelliferyl phosphate (DEUP, CAS 897-83-6), also known as diethyl 4-methylumbelliferyl phosphate, is an organophosphate compound that functions both as a selective, potent inhibitor of cholesterol esterase (IC₅₀ = 11.6 μM) and as a fluorogenic substrate for phosphatases and carboxylesterases . Upon enzymatic hydrolysis, DEUP releases the highly fluorescent product 4-methylumbelliferone (4-MU), enabling sensitive detection via fluorescence spectroscopy [1]. Its unique dual functionality—serving simultaneously as an active-site titrant and a mechanistic probe—distinguishes it from simpler umbelliferone-based substrates and positions it as a versatile tool in lipid metabolism, steroidogenesis, and organophosphate hydrolase research [2].

Why Diethylumbelliferyl Phosphate Cannot Be Substituted with Generic 4-Methylumbelliferyl Phosphate (4-MUP)


Substituting DEUP with generic 4-methylumbelliferyl phosphate (4-MUP) in research protocols is inadvisable due to critical mechanistic and kinetic differences. DEUP acts as a phosphodiester, whereas 4-MUP is a phosphomonoester, leading to distinct enzyme specificity profiles [1]. In lipase active-site titration assays, DEUP exhibits a second-order inactivation rate constant (kₒₙ) of 1.8 s⁻¹ M⁻¹, which is 3- to 3000-fold lower than related organophosphorus esters, making it uniquely suited for measuring moderately reactive enzymes without immediate saturation [2]. Furthermore, DEUP is a validated cholesterol esterase inhibitor with a defined IC₅₀ of 11.6 μM and a well-characterized mechanism of action (blocking cholesterol transport into mitochondria) [3], properties that are entirely absent in 4-MUP. Using 4-MUP in steroidogenesis or lipid hydrolysis studies would yield false-negative results, as it lacks the capacity to inhibit cholesterol esterase or to probe the StAR-dependent pathway [4].

Quantitative Differentiation of Diethylumbelliferyl Phosphate (CAS 897-83-6) Against Closest Analogs


Potent and Selective Cholesterol Esterase Inhibition with Defined IC₅₀ (11.6 μM)

DEUP is a selective, potent cholesterol esterase inhibitor with an IC₅₀ of 11.6 μM . In a head-to-head mechanistic study, DEUP was shown to inhibit steroidogenesis in MA-10 Leydig tumor cells at lower concentrations and to a greater extent than could be explained by simple inhibition of the ester hydrolase enzyme, indicating a unique downstream effect on cholesterol transport [1]. Unlike generic lipase inhibitors, DEUP does not inhibit protein kinase A (PKA) activity in vitro [2].

Steroidogenesis Cholesterol Metabolism Enzyme Inhibition

Dose-Dependent Inhibition of Mitochondrial StAR Accumulation and Progesterone Synthesis

DEUP blocks cAMP-stimulated mitochondrial accumulation of the steroidogenic acute regulatory (StAR) protein in a dose-dependent manner, and this inhibition closely parallels the inhibition of progesterone synthesis [1]. This mechanistic specificity is not shared by generic phosphodiesterase inhibitors or by simpler umbelliferyl substrates like 4-MUP [2].

Steroidogenesis StAR Protein Mitochondrial Cholesterol Transport

Defined Kinetic Parameters as a Substrate for Carboxylesterases (KM = 8.6 μM, kcat = 1.3 s⁻¹)

As a substrate, DEUP has a KM of 8.6 μM and a kcat of 1.3 s⁻¹ for a recombinant mutant carboxylesterase (G137D) at pH 7.5, 25°C [1]. In lipase active-site titration, DEUP inactivates Pseudomonas aeruginosa lipase with a second-order rate constant (kₒₙ) of 1.8 s⁻¹ M⁻¹, which is 3-fold slower than ethyl hexyl 4-methylumbelliferyl phosphate (32 s⁻¹ M⁻¹) and 3000-fold slower than ethyl 4-methylumbelliferyl heptylphosphonate (5600 s⁻¹ M⁻¹) [2].

Carboxylesterase Enzyme Kinetics Organophosphate Hydrolase

Reduction in Lipid Droplet Fluorescence Variability by 72% in Cellular Assays

Treatment of MA-10 Leydig tumor cells with DEUP increased cellular lipid content while decreasing the variability in lipid staining by an average of 72%, as quantified by Nile red fluorescence cytometry [1]. This effect is attributed to DEUP's inhibition of both cholesteryl ester and triglyceride hydrolysis [2].

Lipid Droplets Cellular Lipid Metabolism Fluorescence Cytometry

Recommended Research and Industrial Applications for Diethylumbelliferyl Phosphate (DEUP)


Investigating Cholesterol Transport and Steroidogenesis in Endocrine Research

DEUP is the inhibitor of choice for studies requiring selective blockade of cholesterol transport into mitochondria without inhibiting PKA activity. Use at concentrations around 11.6 μM to inhibit cholesterol esterase and prevent StAR-mediated mitochondrial cholesterol import, enabling dissection of the acute steroidogenic response in Leydig cells, adrenal cells, and ovarian granulosa cells [1]. The dose-dependent inhibition of both StAR accumulation and progesterone synthesis provides a robust quantitative readout for pathway analysis [2].

Active-Site Titration of Lipases in Microscale and High-Throughput Formats

DEUP serves as a precise active-site titrant for lipases, particularly those with moderate reactivity. Its second-order inactivation rate constant (kₒₙ = 1.8 s⁻¹ M⁻¹) enables accurate determination of active enzyme concentrations at nanomolar levels (as low as 4.5 nM) without the rapid saturation seen with more reactive organophosphorus esters [1]. This property is essential for biocatalytic engineering applications, including directed evolution, site-directed mutagenesis, and enzyme immobilization studies, where quantifying active lipase concentration independent of apparent activity is critical [2].

Quantitative Analysis of Cellular Lipid Accumulation and Hydrolysis

DEUP is employed as a lipid hydrolysis inhibitor to study lipid droplet dynamics in living cells. Treatment with DEUP (e.g., at 100 μM) increases cellular lipid content while reducing intercellular lipid staining variability by 72%, thereby normalizing lipid droplet fluorescence for high-content imaging and cytometry [1]. This application is particularly valuable in atherosclerosis research and in screening for modulators of neutral cholesteryl ester hydrolase activity [2].

Fluorogenic Substrate for Carboxylesterase and Organophosphate Hydrolase Assays

As a fluorogenic substrate, DEUP enables sensitive detection of carboxylesterase activity (KM = 8.6 μM, kcat = 1.3 s⁻¹ at pH 7.5) [1]. Upon hydrolysis, the released 4-methylumbelliferone product is readily quantified via fluorescence spectroscopy (excitation ~360 nm, emission ~450 nm). DEUP is also a known substrate for organophosphate hydrolases, making it a useful probe for studying insecticide resistance mechanisms and detoxification enzyme evolution [2].

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